molecular formula C10H7Cl2NO2S2 B7466942 N-(2,5-dichlorophenyl)thiophene-3-sulfonamide

N-(2,5-dichlorophenyl)thiophene-3-sulfonamide

Cat. No. B7466942
M. Wt: 308.2 g/mol
InChI Key: CZZNYJQCKZBKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)thiophene-3-sulfonamide, also known as DCTPS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields of science. This compound is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.

Mechanism of Action

N-(2,5-dichlorophenyl)thiophene-3-sulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is a critical step in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, N-(2,5-dichlorophenyl)thiophene-3-sulfonamide can alter the pH of various physiological fluids, including blood, urine, and cerebrospinal fluid.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of carbonic anhydrase by N-(2,5-dichlorophenyl)thiophene-3-sulfonamide can lead to changes in pH and bicarbonate levels in various physiological fluids. These changes can have significant effects on various physiological processes, including respiration, acid-base balance, and bone resorption. N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has also been shown to have anti-inflammatory and antitumor properties, which may be related to its inhibition of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase. However, N-(2,5-dichlorophenyl)thiophene-3-sulfonamide also has some limitations, including its potential toxicity and instability in certain solvents. Careful consideration should be given to the appropriate concentration and duration of exposure when using N-(2,5-dichlorophenyl)thiophene-3-sulfonamide in lab experiments.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)thiophene-3-sulfonamide. One potential area of research is the development of N-(2,5-dichlorophenyl)thiophene-3-sulfonamide derivatives with improved potency and selectivity for carbonic anhydrase. Another area of research is the investigation of the potential therapeutic applications of N-(2,5-dichlorophenyl)thiophene-3-sulfonamide in various diseases, including cancer, osteoporosis, and glaucoma. Additionally, the role of carbonic anhydrase in various physiological processes, including respiration and acid-base balance, warrants further investigation.

Synthesis Methods

N-(2,5-dichlorophenyl)thiophene-3-sulfonamide can be synthesized by reacting 2,5-dichlorothiophene-3-sulfonyl chloride with an amine derivative in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(2,5-dichlorophenyl)thiophene-3-sulfonamide. This synthesis method has been optimized to produce high yields of N-(2,5-dichlorophenyl)thiophene-3-sulfonamide with excellent purity.

Scientific Research Applications

N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potent inhibitory activity against carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(2,5-dichlorophenyl)thiophene-3-sulfonamide has been used as a tool compound to study the role of carbonic anhydrase in various physiological processes, including respiration, acid-base balance, and bone resorption.

properties

IUPAC Name

N-(2,5-dichlorophenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S2/c11-7-1-2-9(12)10(5-7)13-17(14,15)8-3-4-16-6-8/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZNYJQCKZBKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)thiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.